molecular formula C20H17ClN4 B2971065 N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877777-91-8

N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2971065
CAS No.: 877777-91-8
M. Wt: 348.83
InChI Key: UJLCFEJBBYVGAL-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3-chlorophenyl substituent at the 7-amino position, a phenyl group at the 3-position, and methyl groups at the 2- and 5-positions. This scaffold is notable for its structural similarity to bioactive compounds targeting mycobacterial infections, kinase inhibition, and central nervous system receptors .

Properties

IUPAC Name

N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4/c1-13-11-18(23-17-10-6-9-16(21)12-17)25-20(22-13)19(14(2)24-25)15-7-4-3-5-8-15/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLCFEJBBYVGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)Cl)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and selective protein inhibitor. The following sections delve into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{20}H_{21}ClN_{4}, with a molecular weight of approximately 422.9 g/mol. The structure features a pyrazolo-pyrimidine core substituted with a chlorophenyl group and two methyl groups, contributing to its diverse chemical reactivity and biological activity .

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in cancer models. For instance:

  • Cell Line Studies : The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM .
Cell LineIC50 (µM)Effect
MCF73.79Induces apoptosis
SF-26812.50Inhibits cell migration
NCI-H46042.30Suppresses cell cycle progression

The precise mechanism of action for this compound remains largely unexplored; however, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. Studies on similar pyrazolo[1,5-a]pyrimidine derivatives suggest they may act as kinase inhibitors or modulate other critical cellular processes .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Reacting appropriate dicarbonyl compounds with substituted phenylhydrazines.
  • Cyclization : Subsequent cyclization leads to the formation of the pyrazolo-pyrimidine structure.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazolo[1,5-a]pyrimidine derivatives similar to this compound:

  • Antibacterial Activity : Pyrazolo derivatives have shown significant antibacterial effects against various strains of bacteria .
  • Antiviral Potential : Some derivatives have been identified as potential therapeutic agents against viral infections .

Scientific Research Applications

N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. It has a complex structure featuring a pyrazolo-pyrimidine core with chlorophenyl and two methyl groups at specific locations. The molecular formula is not specified in the search results, but its molecular weight is approximately 422.9 g/mol. The presence of various functional groups suggests it has the potential for varied chemical reactivity and biological activity, making it interesting in medicinal chemistry and pharmacology.

Scientific Research Applications
The applications of this compound are focused on its potential as a therapeutic agent, anticancer agent, and selective protein inhibitor.

  • Potential as an anticancer agent this compound has demonstrated potential as an anticancer agent.
  • Selective protein inhibitor The compound also acts as a selective protein inhibitor. Its structure allows it to interact with biological targets, modulating enzyme activity and influencing cellular pathways.
  • Anti-tubercular activity Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential as therapeutic agents in various diseases, including activity against Mycobacterium tuberculosis (M. tuberculosis). Compounds with a 3-phenyl moiety on the pyrazolo[1,5-a]pyrimidine ring have shown anti-tubercular activity, suggesting that this compound may also be investigated in this area.

Interactions
Research on interaction studies involving this compound focuses on its binding affinity to specific enzymes or receptors. These studies help elucidate its mechanism of action and biological pathways affected by the compound and are crucial for developing targeted therapies.

Pyrazolo[1,5-a]pyrimidine derivatives
Pyrazolo[1,5-a]pyrimidine derivatives have been recognized for their diverse biological activities. The table below shows the diversity within the pyrazolo[1,5-a]pyrimidine class and highlights the unique attributes of this compound regarding its specific substituents and biological activities.

Compound NameStructural FeaturesUnique Properties
3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amineContains a chlorophenyl groupNotable antiviral properties
3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amineFeatures methoxy substitutionEnhanced selectivity towards certain receptors
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amineDimethoxy substitution with ethylene linkerPotential antidepressant effects

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Pyrazolo[1,5-a]pyrimidine derivatives with modified aryl groups at the 3- and 5-positions exhibit distinct biological and physicochemical properties:

Compound Name Substituents (3-/5-positions) Key Properties Reference
N-(3,5-Dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine 3-phenyl, 5-methyl Higher lipophilicity (logP ~3.8) due to methyl groups; moderate solubility
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-fluoro, p-tolyl Enhanced anti-mycobacterial activity (MIC: 0.5 µg/mL) vs. M. tuberculosis
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 2-methoxyphenyl, 4-chloro Reduced metabolic stability due to methoxy group oxidation
Target Compound 3-chlorophenyl, phenyl Predicted higher receptor affinity (Cl > F/CH3 in hydrophobic interactions)

Key Insights :

  • Chlorine vs. Fluorine : The 3-chlorophenyl group in the target compound provides stronger electron withdrawal and increased lipophilicity compared to 4-fluorophenyl analogues (e.g., compound 32 in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Methyl vs. Chlorine : Methyl groups (e.g., in ) improve metabolic stability but may reduce target binding due to weaker electronic effects .
Modifications at the 7-Amino Position

Variations in the N-substituent significantly influence pharmacological activity:

Compound Name 7-Amino Substituent Biological Activity Reference
N-(Pyridin-2-ylmethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine Pyridin-2-ylmethyl Moderate anti-mycobacterial activity (MIC: 2 µg/mL)
N-((6-Methoxypyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine 6-Methoxypyridin-2-ylmethyl Improved solubility (logP: 2.1) due to methoxy group
Target Compound 3-Chlorophenyl Hypothesized enhanced CNS penetration due to Cl

Key Insights :

  • Pyridine vs. Chlorophenyl : Pyridinylmethyl substituents (e.g., compound 47 ) improve solubility but may introduce off-target interactions with metal ions. The 3-chlorophenyl group in the target compound likely prioritizes hydrophobic binding over solubility.
Core Scaffold Comparisons

Triazolopyrimidine and pyrazolopyrimidine derivatives exhibit divergent activity profiles:

Compound Name Core Structure Activity Reference
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine Antiplasmodial (IC50: 80 nM)
MPZP (Pyrazolo[1,5-a]pyrimidine) Pyrazolo[1,5-a]pyrimidine CRF1 receptor antagonist (Ki: 1.2 nM)
Target Compound Pyrazolo[1,5-a]pyrimidine Potential kinase inhibition (inferred)

Key Insights :

Q & A

Q. What are the common synthetic routes for N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by substitution reactions. For example:

  • Core formation : Cyclization of aminopyrazole derivatives with β-ketoesters under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold .
  • Substituent introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) to attach aryl/heteroaryl groups at the 3- and 5-positions .
  • Amine functionalization : Reaction of 7-chloro intermediates with substituted amines (e.g., 3-chloroaniline) in polar aprotic solvents (DMF, DMSO) with bases like K2_2CO3_3 at 60–110°C .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Verification of molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • Melting point analysis : Consistency with literature values (e.g., 158–273°C for analogous derivatives) .

Q. What in vitro assays are used to assess its biological activity?

  • Kinase inhibition : Dose-dependent inhibition of cyclin-dependent kinases (CDKs) using fluorescence-based assays (IC50_{50} values <1 μM in some pyrazolo[1,5-a]pyrimidines) .
  • Antimicrobial activity : Microplate Alamar Blue assays against Mycobacterium tuberculosis (MIC values reported for analogs with halogen substituents) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} of 2–10 μM in breast/lung cancer models) .

Advanced Research Questions

Q. How do substituent variations impact antimycobacterial activity?

Structure-activity relationship (SAR) studies reveal:

Substituent PositionFunctional GroupBiological Effect (MIC, μM)Source
3-Phenyl4-FluorophenylMIC = 0.5–2.0
5-Phenyl4-MethoxyphenylReduced potency (MIC >10)
7-AminePyridin-2-ylmethylEnhanced solubility & target engagement
  • Key trend : Electron-withdrawing groups (e.g., -Cl, -CF3_3) at the 3-position enhance activity by improving target binding .

Q. What strategies optimize reaction yields in halogenated intermediates?

  • Catalyst selection : Pd(PPh3_3)4_4 for Suzuki couplings of brominated intermediates with boronate esters (yields up to 78%) .
  • Solvent optimization : Use of anhydrous ethanol or DMF to stabilize reactive intermediates .
  • Temperature control : Reflux at 60–110°C to balance reaction rate and side-product formation .

Q. What computational methods elucidate its binding mechanisms?

  • Molecular docking : PyMOL/AutoDock simulations to predict interactions with CDK9 (e.g., H-bonding with hinge region residues like Cys106) .
  • MD simulations : Free-energy perturbation (FEP) to assess substituent effects on binding affinity (ΔG calculations) .
  • Pharmacophore modeling : Identification of critical features (e.g., trifluoromethyl groups for hydrophobic interactions) .

Data Contradiction Analysis

Example : Conflicting reports on CDK9 inhibition potency (IC50_{50} = 0.1 vs. 1.5 μM) may arise from:

  • Assay conditions : Differences in ATP concentrations (10 μM vs. 100 μM) .
  • Cell line variability : Use of HEK293 vs. HeLa cells with varying kinase expression levels .
  • Compound purity : HPLC vs. column chromatography purification impacting activity .

Methodological Recommendations

  • Synthetic reproducibility : Validate reaction steps using TLC monitoring and inert atmospheres (N2_2/Ar) .
  • Biological validation : Pair in vitro assays with target-specific knockouts (e.g., CRISPR-Cas9 for CDK9) to confirm on-target effects .

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